

8-Iodoct-7-yn-1-ol: A Versatile Synthon for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

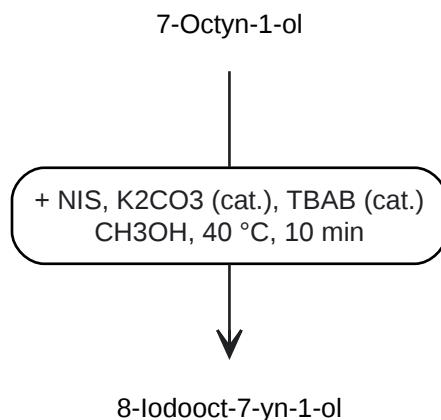
Compound Name: **8-Iodoct-7-yn-1-ol**

Cat. No.: **B2467789**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Iodoct-7-yn-1-ol**, a bifunctional building block with significant potential in organic synthesis. While direct literature on this specific molecule is limited, its synthesis and reactivity can be confidently extrapolated from established methodologies for the preparation and application of 1-iodoalkynes. This document details a proposed synthesis of **8-Iodoct-7-yn-1-ol** from its terminal alkyne precursor, 7-Octyn-1-ol, and explores its utility as a synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The information presented herein is intended to enable researchers to effectively incorporate this versatile intermediate into their synthetic strategies for the construction of complex molecular architectures relevant to pharmaceutical and materials science.


Synthesis of 8-Iodoct-7-yn-1-ol

The most direct and efficient method for the synthesis of **8-Iodoct-7-yn-1-ol** is the iodination of the commercially available terminal alkyne, 7-Octyn-1-ol. Several methods exist for the iodination of terminal alkynes, with many offering high yields and tolerance to various functional groups, including the primary alcohol present in the starting material.^{[1][2][3]} A particularly mild and effective method involves the use of N-Iodosuccinimide (NIS) as the iodine source, catalyzed by a weak inorganic base such as potassium carbonate.^{[1][4]}

Proposed Experimental Protocol: Iodination of 7-Octyn-1-ol

This protocol is adapted from a general procedure for the efficient 1-iodination of terminal alkynes using N-Iodosuccinimide (NIS) and potassium carbonate (K_2CO_3) as a catalyst.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **8-Iodoct-7-yn-1-ol**.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Volume/Mass
7-Octyn-1-ol	126.20	2.0	1.0	252.4 mg (0.29 mL)
N-Iodosuccinimide (NIS)	224.98	2.2	1.1	495.0 mg
Potassium Carbonate (K_2CO_3)	138.21	0.06	0.03	8.3 mg
Tetrabutylammonium Bromide (TBAB)	322.37	0.06	0.03	19.3 mg
Methanol (CH_3OH)	-	-	-	10 mL

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add 7-Octyn-1-ol (2.0 mmol, 1.0 eq.), N-Iodosuccinimide (2.2 mmol, 1.1 eq.), potassium carbonate (0.06 mmol, 0.03 eq.), and tetrabutylammonium bromide (0.06 mmol, 0.03 eq.).
- Add methanol (10 mL) to the flask.
- Stir the reaction mixture at 40 °C for 10 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Resuspend the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford **8-Iodoct-7-yn-1-ol**.

Expected Yield: Based on similar reactions, the expected yield is high, typically in the range of 90-99%.

Physicochemical and Spectroscopic Properties

While experimental data for **8-Iodoct-7-yn-1-ol** is not readily available, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties of **8-Iodoct-7-yn-1-ol**

Property	Predicted Value
Molecular Formula	C ₈ H ₁₃ IO
Molecular Weight	252.09 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	Expected to be higher than 7-Octyn-1-ol
Solubility	Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , EtOAc, THF)

Predicted NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra are crucial for the characterization of **8-Iodoct-7-yn-1-ol**. The predicted chemical shifts are based on the analysis of similar structures and the known effects of iodine on alkynyl protons and carbons.

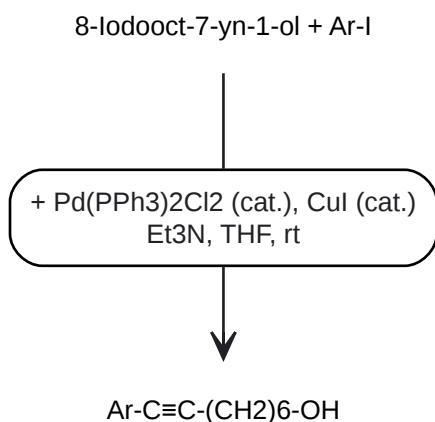
¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH ₂ -OH
~2.20	t	2H	-CH ₂ -C≡C-I
~1.55-1.65	m	4H	-CH ₂ -CH ₂ - and -CH ₂ -CH ₂ OH
~1.35-1.45	m	4H	-(CH ₂) ₂ -

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~93	-C≡C-I
~62	-CH ₂ -OH
~32	-CH ₂ -CH ₂ OH
~28	-(CH ₂) ₂ -
~25	-(CH ₂) ₂ -
~19	-CH ₂ -C≡C-I
~-5 to 10	-C≡C-I

8-Iodooct-7-yn-1-ol as a Synthon in Organic Synthesis


8-Iodooct-7-yn-1-ol is a valuable synthon due to the presence of two reactive functional groups: a terminal iodoalkyne and a primary alcohol. The iodoalkyne moiety is particularly useful for carbon-carbon bond formation through cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne (or in this case, a 1-iodoalkyne) and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. **8-Iodoct-7-yn-1-ol** is an excellent substrate for Sonogashira couplings, allowing for the introduction of an eight-carbon chain with a terminal hydroxyl group onto an aromatic or vinylic core.

This protocol describes a typical Sonogashira coupling reaction.

Reaction Scheme:

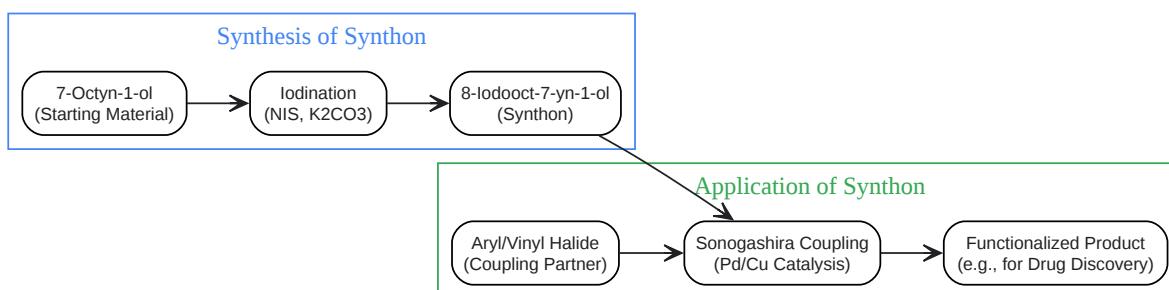
[Click to download full resolution via product page](#)

Figure 2: Sonogashira coupling of **8-Iodoct-7-yn-1-ol**.

Materials:

Reagent/Solvent	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Volume/Mass
8-Iodoct-7-yn-1-ol	252.09	1.0	1.0	252.1 mg
Aryl Iodide (e.g., Iodobenzene)	204.01	1.1	1.1	224.4 mg
Bis(triphenylphosphine)palladium(II) dichloride	701.90	0.05	0.05	35.1 mg
Copper(I) Iodide (CuI)	190.45	0.025	0.025	4.8 mg
Triethylamine (Et ₃ N)	101.19	7.0	7.0	0.97 mL
Tetrahydrofuran (THF), anhydrous	-	-	-	10 mL

Procedure:


- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add **8-Iodoct-7-yn-1-ol** (1.0 mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 0.05 eq.), and copper(I) iodide (0.025 mmol, 0.025 eq.).
- Add anhydrous tetrahydrofuran (10 mL) to dissolve the solids.
- To the stirred solution, add triethylamine (7.0 mmol, 7.0 eq.).
- Stir the reaction mixture at room temperature for 3-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

- Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Sonogashira couplings of this type typically proceed with good to excellent yields, often exceeding 80%.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from the starting material to the final coupled product, highlighting the central role of **8-Iodoct-7-yn-1-ol** as a key intermediate.

[Click to download full resolution via product page](#)

Figure 3: Overall synthetic workflow.

Conclusion

8-Iodoct-7-yn-1-ol represents a highly useful and versatile, though not widely documented, synthon in organic synthesis. Its straightforward preparation from 7-Octyn-1-ol and the reactivity of its iodoalkyne moiety, particularly in robust and high-yielding Sonogashira cross-coupling reactions, make it an attractive building block for the synthesis of complex molecules. The terminal hydroxyl group offers a handle for further functionalization, enhancing its utility in

the development of new pharmaceuticals and advanced materials. This guide provides the necessary theoretical and practical framework for researchers to confidently synthesize and utilize **8-Iodoct-7-yn-1-ol** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient synthesis of 1-iodoalkynes via Al₂O₃ mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [8-Iodoct-7-yn-1-ol: A Versatile Synthon for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2467789#8-iodoct-7-yn-1-ol-as-a-synthon-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com